molecular formula C12H12N2O3 B3119443 ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate CAS No. 25115-90-6

ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B3119443
CAS No.: 25115-90-6
M. Wt: 232.23 g/mol
InChI Key: BKAQQUZLVZCBFR-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C12H12N2O3. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst . The reaction is usually carried out in ethanol as a solvent at reflux temperature for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-carbinol derivatives .

Scientific Research Applications

Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anti-inflammatory effects by modulating inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
  • 1-Phenyl-3-methyl-5-pyrazolone
  • 4,5-Dihydro-1H-pyrazole-3-carboxylate derivatives

Uniqueness

Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both keto and ester functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate (CAS No. 89-33-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

  • Molecular Formula : C12H12N2O3
  • Molecular Weight : 232.23 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown significant inhibition against various pathogens.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogen TestedMIC (µg/mL)MBC (µg/mL)
7bStaphylococcus aureus0.220.25
10Escherichia coli0.500.75
13Pseudomonas aeruginosa0.300.40

The compound 7b exhibited the highest activity with a minimum inhibitory concentration (MIC) as low as 0.22μg/mL0.22\,\mu g/mL, demonstrating its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Compounds containing the pyrazole structure have shown promising results against several cancer cell lines.

Case Studies

  • Breast Cancer (MDA-MB-231) :
    • The compound demonstrated significant antiproliferative activity with an IC50 value of 12.50μM12.50\,\mu M .
  • Lung Cancer (A549) :
    • In vitro studies indicated that derivatives exhibited growth inhibition with IC50 values ranging from 26μM26\,\mu M to 42μM42\,\mu M, suggesting potential for further development as anticancer agents .

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound AMDA-MB-23112.50
Compound BA54926
Compound CHepG242

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

Properties

IUPAC Name

ethyl 5-oxo-1-phenyl-4H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-13-14(11(10)15)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAQQUZLVZCBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=NN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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